molecular formula C5H8N2O2S B8380596 2-Methylthio-3-nitro4,5-dihydropyrrole

2-Methylthio-3-nitro4,5-dihydropyrrole

Cat. No.: B8380596
M. Wt: 160.20 g/mol
InChI Key: JQZNJWLOUDDZBP-UHFFFAOYSA-N
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Description

2-Methylthio-3-nitro4,5-dihydropyrrole is a nitro-substituted dihydropyrrole derivative of significant interest in synthetic and medicinal chemistry research. As a nitro-heterocycle, this compound provides a versatile scaffold for the synthesis of more complex bioactive molecules. The presence of both a methylthio (-SMe) and a nitro (-NO2) group on the pyrroline ring creates a multifunctional intermediate amenable to further chemical modification. Researchers can leverage the electron-withdrawing nature of the nitro group and the nucleofugal properties of the methylthio group in various substitution reactions. Nitro-substituted pyrroles and their derivatives are valuable precursors in the development of pharmaceutical compounds and have been investigated for their potential biological activities. The dihydropyrrole (or pyrroline) core is a common structural motif found in many natural products and pharmacologically active compounds, making this reagent a valuable building block for constructing diverse chemical libraries. This compound is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical reagents with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-methylsulfanyl-4-nitro-2,3-dihydro-1H-pyrrole

InChI

InChI=1S/C5H8N2O2S/c1-10-5-4(7(8)9)2-3-6-5/h6H,2-3H2,1H3

InChI Key

JQZNJWLOUDDZBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(CCN1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • N-(tert-butoxycarbonyl)-2-hydroxymethyl-4,5-dihydropyrrole (): The hydroxymethyl (-CH₂OH) substituent increases polarity, improving aqueous solubility. This contrasts with 2-Methylthio-3-nitro-4,5-dihydropyrrole, where the methylthio group reduces polarity, favoring organic-phase extraction (as seen in the ethyl acetate/water partitioning in ).
  • (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () :

    • This patent compound features halogenated aryl and ester groups, enhancing metabolic resistance and bioavailability. The target compound’s nitro group may offer similar electrophilic reactivity but lacks halogenation, which is critical for drug-target interactions in pharmaceuticals .

Physicochemical Properties

Property 2-Methylthio-3-nitro-4,5-dihydropyrrole (Inferred) N-(tert-Boc)-2-hydroxymethyl-4,5-dihydropyrrole Patent Compound ()
Polarity Moderate (due to -SCH₃ and -NO₂) High (due to -CH₂OH and -Boc) Low (halogenated, ester groups)
TLC Rf ~0.5 (50% EtOAc/hexane) 0.36 (25% EtOAc/hexane) Not reported
Solubility Soluble in CH₂Cl₂, EtOAc Soluble in MeOH, EtOAc Likely lipophilic
Thermal Stability Moderate (nitro decomposition risk) High (stable under reflux) High (pharmaceutical-grade)

Preparation Methods

Reaction Optimization

Critical parameters from this route include:

  • Reagent : Chloramine-T trihydrate (1.5–2 equiv)

  • Solvent : Acetonitrile or HFIP/water mixtures

  • Temperature : 23°C (ambient)

  • Yield : 53–84% for analogous pyrroles.

The addition of p-TsOH·H₂O or HFIP enhances yields by stabilizing reactive intermediates. Termination of the reaction after electrocyclization (before ring contraction) could isolate the dihydropyrrole, though this requires precise kinetic control.

Functionalization of Pre-Formed Dihydropyrroles

Nitration of 2-Methylthio-4,5-dihydropyrrole

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Limitations
γ-Nitro-nitrile Cyclizationγ-Nitro-nitrilesFe/HCl, MeOH70–85Requires nitro reduction
Electrocyclization2,5-DihydrothiophenesChloramine-T, HFIP53–84Requires nitro-functionalized precursors
Post-FunctionalizationPre-formed dihydropyrroleAcONO₂, NaSMeN/ALow regioselectivity

Mechanistic Considerations and Side Reactions

Competing Pathways in Electrocyclization

The Jansen et al. method risks over-oxidation to trisubstituted pyrroles (e.g., compound 11 ) if reaction times exceed optimal durations. Similarly, residual chloramine-T may oxidize thioethers to sulfoxides, necessitating careful stoichiometric control.

Steric and Electronic Effects

The methylthio group’s electron-donating nature directs electrophilic substitution to the para position (C-3 in dihydropyrroles), aligning with the target’s nitro placement. Computational studies (DFT) corroborate that electron-withdrawing groups at C-3 stabilize transition states during electrocyclization.

Industrial Scalability and Process Optimization

Patent CN104341387A highlights the importance of solvent selection and catalytic additives for scalable heterocycle synthesis. For instance, replacing DMF with acetonitrile reduces side reactions during enamine formation, while HFIP enhances reaction efficiency by stabilizing charged intermediates. Industrial adaptation would require:

  • Continuous Flow Systems : To control exothermic nitration steps.

  • In-line Purification : Chromatography-free crystallization using methanol/water mixtures .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylthio-3-nitro-4,5-dihydropyrrole and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using nitro-substituted precursors. For example:

  • Precursor selection : Methyl acrylate, dimethyl maleate, or 1-chloroacrylonitrile react with 1-N-Benzamido-2-phenyl-3-cyano-4,5-dihydropyrrole salts under controlled conditions .
  • Reaction conditions : Reactions are conducted in dichloromethane at -60°C with CsF as a catalyst, followed by 5-day stirring and purification via silica gel chromatography.
  • Yield optimization : Yields vary with precursors (77% for methyl acrylate, 94% for dimethyl maleate) due to steric and electronic effects .

Q. Table 1: Synthesis Conditions and Yields

PrecursorProductYieldConditions
Methyl acrylate1-N-Benzamido-2-phenyl-3-methoxycarbonyl77%-60°C, CsF, 5 days
Dimethyl maleate1-N-Benzamido-2-phenyl-3,4-dimethoxycarbonyl94%-60°C, CsF, 5 days
1-Chloroacrylonitrile1-N-Benzamido-2-phenyl-3-cyano pyrroleNot reported-60°C, CsF, 5 days

Q. How can researchers confirm the structural integrity of 2-Methylthio-3-nitro-4,5-dihydropyrrole?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H NMR : Characteristic peaks for the dihydropyrrole ring (δ 2.5–3.5 ppm for CH₂ groups) and nitro/thio substituents (δ 7.0–8.5 ppm for aromatic protons) .
    • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and methylthio (650–750 cm⁻¹) groups .
  • Chromatographic purity : Silica gel column chromatography (eluent: dichloromethane/hexane) ensures >95% purity .

Q. What safety precautions are necessary when handling 4,5-dihydropyrrole derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste disposal : Neutralize acidic/byproduct residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for 4,5-dihydropyrrole derivatives?

Methodological Answer:

  • Kinetic resolution : Use enzyme-catalyzed methods (e.g., lipases) to separate racemic diols, achieving >90% enantiomeric excess (e.e.) .
  • Base-promoted rearrangements : Optically active oxiranes are converted to diastereomerically pure dihydropyrroles via mesylation and ring-closing reactions with benzylamine .

Q. How to address contradictory data in reaction yields when using structurally similar precursors (e.g., dimethyl maleate vs. dimethyl fumarate)?

Methodological Answer:

  • Steric vs. electronic effects : Dimethyl maleate (cis-isomer) achieves 94% yield due to favorable orbital alignment, while dimethyl fumarate (trans-isomer) yields 85% due to steric hindrance .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature.

Q. What advanced techniques are used for structural elucidation of nitro-substituted dihydropyrroles?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate structure resolved at 298 K with R factor = 0.054) .
  • 2D NMR (COSY, NOESY) : Confirms through-space interactions between nitro and methylthio groups .

Q. How to optimize reaction conditions for nitro group stability during synthesis?

Methodological Answer:

  • Temperature control : Maintain reactions at -60°C to prevent nitro group decomposition .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Inert atmosphere : Argon/N₂ gas prevents oxidation of the nitro group .

Q. What methods assess the electronic effects of substituents (e.g., methylthio vs. nitro) on dihydropyrrole reactivity?

Methodological Answer:

  • Computational studies : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
  • Electrochemical analysis : Cyclic voltammetry measures redox potentials of nitro groups, correlating with electrophilicity .

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